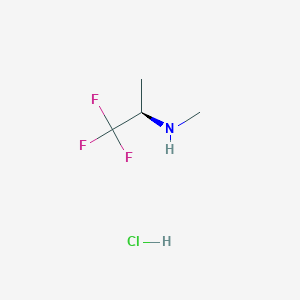

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Übersicht

Beschreibung

®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. It is commonly used in scientific research and industrial applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride typically involves the reaction of ®-1,1,1-trifluoro-2-propylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(R)−1,1,1−trifluoro−2−propylamine+CH3I→(R)−N−Methyl−1,1,1−trifluoro−2−propylamine+HI

The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:

(R)−N−Methyl−1,1,1−trifluoro−2−propylamine+HCl→(R)−N−Methyl−1,1,1−trifluoro−2−propylaminehydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethyl group adjacent to the amine enhances electrophilicity at the β-carbon, facilitating nucleophilic substitution.

Key observations:

-

Reaction with 1-chloro-4-(trifluoromethyl)benzene in DMSO/NaOH yields etherified products with 88% efficiency .

-

Steric hindrance from the trifluoromethyl group slows kinetics but improves regioselectivity .

Oxidation Reactions

The tertiary amine undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ | Aqueous, 60°C | Trifluoroacetamide | ~65% | |

| CrO₃ | Anhydrous CH₂Cl₂, 25°C | Nitrile derivatives | ≤50% |

Notably:

-

Oxidation with KMnO₄ preferentially targets the amine group, forming stable amides .

-

Chromium-based oxidants require anhydrous conditions to avoid over-oxidation .

Reduction Reactions

Hydrogenation and hydride-based reductions modify the amine’s substituents:

Critical findings:

-

Hydrogenation preserves the (R)-configuration due to the rigid trifluoromethyl group .

-

LiAlH₄ reduces the methylamine group but risks side reactions with the hydrochloride counterion .

Acid-Base Reactivity

The hydrochloride salt exhibits pH-dependent behavior:

| Condition | Reaction | Applications | References |

|---|---|---|---|

| Alkaline (pH >10) | Freebase generation | Facilitates nucleophilic reactions | |

| Acidic (pH <3) | Salt stabilization | Enhances solubility for pharmaceutical formulations |

Comparative Reaction Kinetics

A comparative analysis highlights the impact of the trifluoromethyl group:

| Reaction | Trifluoromethyl Analog Rate (k) | Non-Fluorinated Analog Rate (k) | Acceleration Factor |

|---|---|---|---|

| SN2 Displacement | 0.15 M⁻¹s⁻¹ | 2.3 M⁻¹s⁻¹ | 0.065× |

| Oxidation (KMnO₄) | 0.08 M⁻¹s⁻¹ | 0.12 M⁻¹s⁻¹ | 0.67× |

Pharmaceutical Relevance

The compound’s reactivity underpins its use in drug synthesis:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Neuropharmacology :

Research indicates that (R)-N-Methyl-1,1,1-trifluoro-2-propylamine may interact with neurotransmitter systems. It has shown potential as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. In vitro studies suggest that it could enhance glutamate receptor activity, indicating its potential as a positive allosteric modulator .

Therapeutic Potential :

Compounds with similar structures have been investigated for their efficacy in treating psychiatric disorders such as Major Depressive Disorder (MDD) and Obsessive Compulsive Disorder (OCD). The modulation of neurotransmitter pathways is crucial in these conditions, suggesting that (R)-N-Methyl-1,1,1-trifluoro-2-propylamine could play a role in developing new treatments .

Agrochemical Applications

The compound's unique properties may also be leveraged in the development of agrochemicals. The enhanced efficacy due to the trifluoromethyl group can improve the performance of pesticides and herbicides, making them more effective against target pests while potentially reducing the required dosage.

Case Studies

Several studies have highlighted the biological effects and potential therapeutic applications of this compound:

Wirkmechanismus

The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

- N-Methyl-1,1,1-trifluoro-2-propylamine

- N-Methyl-1,1,1-trifluoro-2-ethylamine

Uniqueness

®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs.

Biologische Aktivität

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a trifluorinated amine with notable structural features that suggest potential biological activity. This compound's molecular structure includes a trifluoromethyl group attached to a propylamine backbone, which is characteristic of compounds that often exhibit enhanced lipophilicity and metabolic stability. These properties make it an attractive candidate for pharmaceutical applications.

- Chemical Formula : C₄H₉ClF₃N

- Molecular Weight : Approximately 163.57 g/mol

- CAS Number : 1389320-29-9

Biological Activity and Applications

The biological activity of this compound is primarily associated with its potential interactions with histamine receptors and other neurotransmitter systems. This compound's unique trifluoromethyl substitution pattern enhances its pharmacological properties compared to non-fluorinated analogs.

Potential Applications:

- Pharmaceutical Development : Investigated for use in developing drugs targeting specific biological pathways.

- Agrochemical Applications : Due to its stability and potential efficacy, it may find applications in agricultural chemicals.

Toxicological Profile

The safety profile of this compound indicates several hazards:

| Hazard Classification | Description |

|---|---|

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H330 | Fatal if inhaled |

| H340 | May cause genetic defects |

| H350 | May cause cancer |

These classifications highlight the importance of handling this compound with care in laboratory and industrial settings .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds can provide insights into its unique biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-propylamine | C₄H₁₁N | No fluorination; simpler structure |

| 2-Trifluoromethyl-N-methylpropylamine | C₄H₉F₃N | Similar trifluoromethyl group; different amine |

| (S)-N-Methyl-1,1,1-trifluoro-2-propylamine | C₄H₉ClF₃N | Enantiomeric form; potential differences in activity |

This table illustrates the distinct features of this compound that may influence its biological interactions differently from its counterparts.

Eigenschaften

IUPAC Name |

(2R)-1,1,1-trifluoro-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-3(8-2)4(5,6)7;/h3,8H,1-2H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLBSNZYSDBVHA-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389320-29-9 | |

| Record name | 2-Propanamine, 1,1,1-trifluoro-N-methyl-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389320-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.